![molecular formula C13H16NO4- B14477198 {2-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]ethyl}benzene CAS No. 65646-24-4](/img/structure/B14477198.png)
{2-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]ethyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]ethyl}benzene is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]ethyl}benzene typically involves multiple steps, starting with the preparation of the precursor molecules. The key steps include:
Formation of the Norvalyl Intermediate: This involves the reaction of norvaline with appropriate oxidizing agents to introduce the oxidanidyl groups.
Esterification: The norvalyl intermediate is then esterified with ethyl benzene under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
{2-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]ethyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the oxidanidyl groups to hydroxyl groups.
Substitution: The benzene ring allows for electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
{2-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]ethyl}benzene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]ethyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The oxidanidyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical effects. The pathways involved may include oxidative stress responses and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
- {2-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]methyl}benzene
- {2-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]propyl}benzene
Uniqueness
{2-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]ethyl}benzene stands out due to its specific arrangement of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
65646-24-4 |
|---|---|
Molecular Formula |
C13H16NO4- |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
(4S)-4-amino-5-oxo-5-(2-phenylethoxy)pentanoate |
InChI |
InChI=1S/C13H17NO4/c14-11(6-7-12(15)16)13(17)18-9-8-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2,(H,15,16)/p-1/t11-/m0/s1 |
InChI Key |
UISGTHMPIHLQMW-NSHDSACASA-M |
Isomeric SMILES |
C1=CC=C(C=C1)CCOC(=O)[C@H](CCC(=O)[O-])N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C(CCC(=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


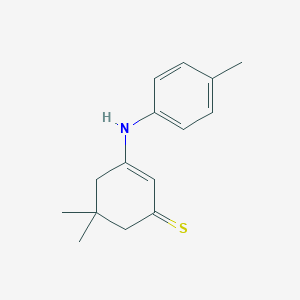
![Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B14477118.png)
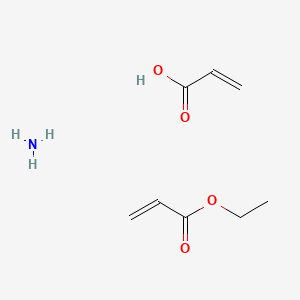
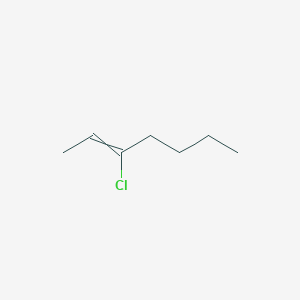
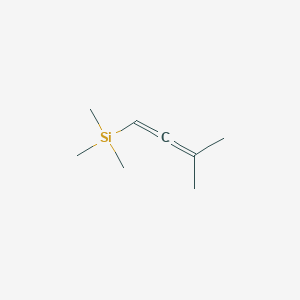
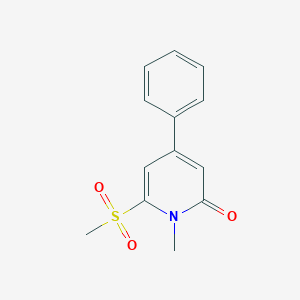

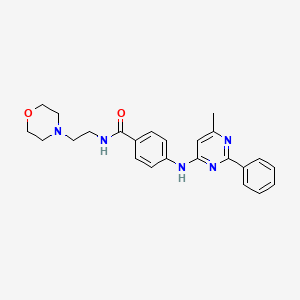
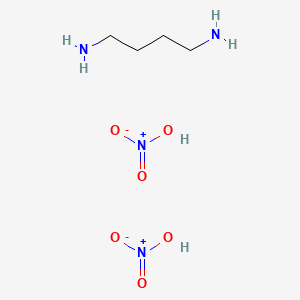
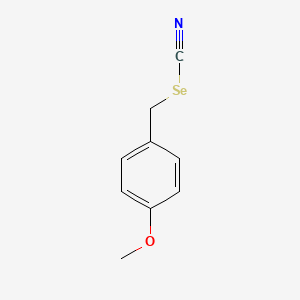
![2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine](/img/structure/B14477178.png)
![2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile](/img/structure/B14477179.png)
![4-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14477191.png)
![Bicyclo[2.2.1]heptane-2-propanenitrile, beta-methylene-](/img/structure/B14477195.png)
